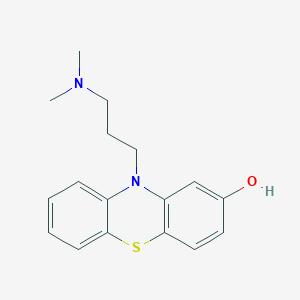

2-Hydroxypromazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFQWULFRMLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192507 | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-64-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of 2-Hydroxypromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 2-Hydroxypromazine, a significant metabolite of the phenothiazine class of drugs. While not a primary therapeutic agent itself, understanding its synthesis is crucial for the preparation of analytical standards and for further pharmacological studies. This document details a plausible synthetic pathway, including key reaction steps and purification strategies, and compiles available data on its chemical and physical characteristics. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction: The Significance of 2-Hydroxypromazine

Phenothiazines are a class of neuropsychiatric drugs with a long history in the treatment of psychosis.[1] Promazine, a notable member of this class, undergoes extensive metabolism in vivo, leading to a variety of derivatives. Among these, 2-Hydroxypromazine is a key hydroxylated metabolite. The introduction of a hydroxyl group into the phenothiazine nucleus significantly alters the molecule's polarity and potential for further conjugation, influencing its pharmacokinetic and pharmacodynamic profiles. Although not typically used as a standalone therapeutic, the synthesis of 2-Hydroxypromazine is essential for its use as a reference standard in metabolic studies, for toxicological evaluations, and as a starting point for the development of new phenothiazine-based compounds with potentially improved properties.

Strategic Synthesis of 2-Hydroxypromazine

A direct and efficient synthesis of 2-Hydroxypromazine is not extensively documented in publicly available literature, primarily due to its status as a metabolite. However, a logical and feasible synthetic route can be devised based on established methodologies for the synthesis of related phenothiazine derivatives. The proposed strategy involves a three-stage process:

-

Synthesis of the 2-Methoxyphenothiazine Core: This initial step establishes the foundational tricyclic structure with a protected hydroxyl group.

-

Demethylation to 2-Hydroxyphenothiazine: The methoxy group is cleaved to reveal the desired hydroxyl functionality.

-

Alkylation to Yield 2-Hydroxypromazine: The final step involves the introduction of the characteristic dimethylaminopropyl side chain.

This multi-step approach allows for controlled functionalization and purification at each stage, ensuring the final product's high purity.

Figure 1: Proposed three-stage synthetic workflow for 2-Hydroxypromazine.

Stage 1: Synthesis of 2-Methoxyphenothiazine

The synthesis of the 2-methoxyphenothiazine core is a critical first step. A method adapted from patent literature provides a robust approach.[2]

Experimental Protocol:

-

Condensation: Resorcinol is reacted with aniline in the presence of a catalyst, such as p-toluenesulfonic acid, under heating to drive a dehydration and amination reaction, forming an intermediate diarylamine.

-

Methylation: The resulting intermediate is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent to yield the methoxy-substituted diarylamine.[2]

-

Cyclization: The methoxy-substituted diarylamine is subsequently reacted with sulfur and a catalytic amount of iodine in a high-boiling solvent like benzene.[2] The reaction is heated to reflux to facilitate the ring closure, forming the phenothiazine tricycle.

-

Purification: The crude 2-methoxyphenothiazine is purified by recrystallization from a suitable solvent, such as benzene or ethanol, to yield a pure crystalline solid.

Stage 2: Demethylation of 2-Methoxyphenothiazine

The cleavage of the aryl methyl ether is a crucial step to unmask the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[3][4]

Experimental Protocol:

-

Reaction Setup: A solution of 2-methoxyphenothiazine in a dry, inert solvent such as dichloromethane (DCM) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

Reagent Addition: A solution of boron tribromide (1M in DCM) is added dropwise to the cooled solution. A slight excess of BBr₃ (e.g., 1.1-1.5 equivalents) is typically used to ensure complete reaction.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of water or methanol. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude 2-hydroxyphenothiazine can be purified by column chromatography on silica gel.

Stage 3: Alkylation of 2-Hydroxyphenothiazine

The final step involves the N-alkylation of the 2-hydroxyphenothiazine with the dimethylaminopropyl side chain. This reaction is analogous to the synthesis of other phenothiazine drugs like chlorpromazine.[5]

Experimental Protocol:

-

Base Treatment: 2-Hydroxyphenothiazine is dissolved in a suitable aprotic solvent, such as toluene or xylene. A strong base, such as sodium amide or sodium hydride, is added to deprotonate the phenothiazine nitrogen, forming the more nucleophilic phenothiazide anion.

-

Alkylation: 3-Dimethylaminopropyl chloride is added to the reaction mixture, which is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: After cooling, the reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The crude 2-Hydroxypromazine is then purified, typically by conversion to its hydrochloride salt and recrystallization, or by column chromatography.

Chemical and Physical Properties of 2-Hydroxypromazine

A thorough understanding of the physicochemical properties of 2-Hydroxypromazine is crucial for its handling, formulation, and analysis. While extensive experimental data for this specific metabolite is scarce, properties can be inferred from closely related compounds and from computational predictions.

Structural and General Properties

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₇H₂₀N₂OS | - |

| Molecular Weight | 300.42 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from related phenothiazines[1] |

| IUPAC Name | 10-(3-(Dimethylamino)propyl)phenothiazin-2-ol | - |

Solubility and Partition Coefficient

The introduction of a hydroxyl group is expected to increase the polarity of 2-Hydroxypromazine compared to its parent compound, promazine.

| Property | Value (Predicted/Inferred) | Rationale/Reference |

| Water Solubility | Expected to be low, but higher than promazine | The hydroxyl group increases hydrogen bonding potential with water. |

| Organic Solvent Solubility | Soluble in alcohols, DMSO, and DMF | Typical for phenothiazine derivatives. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be lower than that of promazine (logP ≈ 4.8) | The hydroxyl group decreases lipophilicity. |

Acidity and Basicity (pKa)

2-Hydroxypromazine possesses both a basic tertiary amine in the side chain and an acidic phenolic hydroxyl group.

| Functional Group | pKa (Predicted) | Significance |

| Tertiary Amine | ~9.0 - 9.5 | Will be protonated at physiological pH, influencing solubility and receptor interactions. |

| Phenolic Hydroxyl | ~9.5 - 10.5 | Will be largely unionized at physiological pH, but can be deprotonated under basic conditions. |

Spectroscopic Data

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex due to the aromatic protons of the phenothiazine ring system and the aliphatic protons of the side chain. Key signals would include:

-

Aromatic protons in the region of 6.5-7.5 ppm.

-

Protons of the dimethylaminopropyl side chain, with the N-methyl groups appearing as a singlet around 2.2-2.5 ppm, and the methylene groups as multiplets between 1.5 and 4.0 ppm.

-

A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the phenothiazine core and the aliphatic carbons of the side chain. The carbon bearing the hydroxyl group would be shifted downfield compared to the corresponding carbon in promazine.

3.4.2. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of 2-Hydroxypromazine.

-

Expected Molecular Ion: [M]⁺ at m/z 300.

-

Key Fragmentation Patterns: Fragmentation would likely involve cleavage of the side chain, particularly the bond between the propyl chain and the phenothiazine nitrogen, leading to a characteristic fragment ion.

3.4.3. UV-Vis Spectroscopy

Phenothiazines typically exhibit characteristic UV absorption spectra. The presence of the hydroxyl group is expected to cause a slight shift in the absorption maxima compared to promazine. The UV spectrum of the parent compound, phenothiazine, shows absorption maxima in organic solvents.[6] Phenolic compounds also have characteristic UV spectra that are pH-dependent.[7]

-

Expected λmax: In a neutral solvent, absorption maxima are anticipated in the regions of 250-260 nm and 300-320 nm. In a basic solution, a bathochromic (red) shift of the longer wavelength band is expected due to the formation of the phenoxide ion.

Figure 2: Interrelationship of the key chemical properties of 2-Hydroxypromazine.

Stability and Storage

Phenothiazine derivatives are known to be sensitive to light and oxidation.[1] The presence of a phenolic hydroxyl group in 2-Hydroxypromazine may increase its susceptibility to oxidation.

-

Storage: It is recommended to store 2-Hydroxypromazine as a solid in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C for long-term storage).

-

Solution Stability: Solutions of 2-Hydroxypromazine, particularly in protic solvents, should be prepared fresh and protected from light to minimize degradation.

Conclusion

This technical guide has outlined a feasible and logical synthetic pathway for 2-Hydroxypromazine, a key metabolite of promazine. By leveraging established synthetic methodologies for phenothiazine derivatives, this guide provides a framework for the preparation of this important compound for research purposes. Furthermore, a compilation of its predicted and inferred chemical properties offers valuable insights for its characterization, handling, and further investigation. The availability of pure 2-Hydroxypromazine is paramount for advancing our understanding of phenothiazine metabolism and for the development of future therapeutic agents.

References

-

PubChem. Chlorpromazine. National Center for Biotechnology Information. [Link]

-

Neptune, M., McCreery, R. L., & Manian, A. A. (1979). Electrochemical oxidation of hydroxylated phenothiazine and imipramine derivatives. Journal of Medicinal Chemistry, 22(2), 196–199. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014). [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

ResearchGate. Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine. (2016). [Link]

- Google Patents.

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

-

ResearchGate. Figure 4. UV-vis spectral properties of individual phenolic compounds. [Link]

- Google Patents. CN105418537A - Synthetic method of 2-methoxy phenothiazine.

-

ResearchGate. Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement. [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

-

PubChem. Phenothiazine. National Center for Biotechnology Information. [Link]

-

Edinburgh Instruments. Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). [Link]

-

PubMed. Study of the metabolism of phenothiazines: determination of N-demethylated phenothiazines in urine. [Link]

- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron trichloride. Chemistry & Industry, (42), 1658.

-

ResearchGate. Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link]

-

NIST. Phenothiazine. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

- Google Patents. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.

Sources

- 1. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 6. Phenothiazine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

2-Hydroxypromazine: An In-Depth Technical Guide to a Key Promazine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Promazine, a first-generation phenothiazine antipsychotic, undergoes extensive metabolism, leading to the formation of numerous derivatives. Among these, hydroxylated metabolites are of significant interest due to their potential for retained or altered pharmacological activity and contribution to the parent drug's overall therapeutic and toxicological profile. This technical guide provides a comprehensive overview of 2-hydroxypromazine, a key hydroxylated metabolite of promazine. While direct research on 2-hydroxypromazine is limited, this guide synthesizes available data and draws logical inferences from studies on structurally similar phenothiazines, such as chlorpromazine, to provide a detailed understanding of its formation, potential bioactivity, and analytical considerations. This document is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development, highlighting current knowledge and identifying critical areas for future investigation.

Introduction: The Significance of Phenothiazine Metabolism

Phenothiazine antipsychotics, a cornerstone in the management of psychotic disorders for decades, are characterized by a three-ring structure with a side chain that largely determines their potency and side-effect profile.[1] Their clinical efficacy is intrinsically linked to their complex metabolism, primarily in the liver, which generates a diverse array of metabolites. These metabolites can possess their own pharmacological and toxicological properties, influencing the overall clinical response and adverse effect profile of the parent drug.[2]

Promazine, an aliphatic phenothiazine, is no exception.[3] Its metabolism involves several key pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation.[3] Hydroxylation of the phenothiazine ring, in particular, can lead to metabolites with significant biological activity.[4] This guide focuses specifically on 2-hydroxypromazine, a product of aromatic hydroxylation, aiming to consolidate the current understanding and provide a framework for future research.

Metabolic Formation of 2-Hydroxypromazine

The biotransformation of promazine to 2-hydroxypromazine is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5] While the specific isoforms responsible for the 2-hydroxylation of promazine have not been definitively identified, insights can be drawn from studies on the structurally analogous drug, chlorpromazine.

The Role of Cytochrome P450 Isoforms

The hydroxylation of the phenothiazine ring is a well-established metabolic pathway.[6] For chlorpromazine, CYP2D6 and, to a lesser extent, CYP1A2 have been implicated in its 7-hydroxylation.[7] Given the structural similarity between promazine and chlorpromazine, it is highly probable that these same or related CYP isoforms are involved in the hydroxylation of the promazine ring. The precise position of hydroxylation (e.g., position 2, 3, or 7) is influenced by the substrate's orientation within the enzyme's active site.[8]

Further research utilizing in vitro systems with recombinant human CYP isoforms is necessary to definitively identify the specific enzymes responsible for the formation of 2-hydroxypromazine. Such studies would involve incubating promazine with a panel of individual CYP enzymes and quantifying the formation of the 2-hydroxy metabolite.

Diagram: Proposed Metabolic Pathway of Promazine to 2-Hydroxypromazine

Caption: Proposed metabolic conversion of promazine to 2-hydroxypromazine.

Pharmacological and Toxicological Profile (Inferred)

Potential Pharmacological Activity

Hydroxylated metabolites of phenothiazines can retain significant pharmacological activity. For instance, 7-hydroxychlorpromazine exhibits considerable affinity for dopamine D2 receptors, which is the primary target for the antipsychotic effects of these drugs.[9] It is therefore plausible that 2-hydroxypromazine also possesses affinity for dopamine receptors and may contribute to the overall antipsychotic effect of promazine.

Furthermore, hydroxylated metabolites of other centrally acting drugs have been shown to have altered receptor binding profiles compared to the parent compound, potentially leading to a different spectrum of pharmacological effects.[2] Research is needed to characterize the receptor binding profile of 2-hydroxypromazine across a range of relevant CNS receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, and histaminic receptors).

Potential Toxicological Implications

The introduction of a hydroxyl group onto the phenothiazine ring can have significant toxicological consequences. Hydroxylated phenothiazines can be further oxidized to form reactive quinone-imine intermediates.[10] These electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity.[7] This mechanism has been implicated in the idiosyncratic hepatotoxicity observed with some phenothiazine antipsychotics.[10]

Therefore, the formation of 2-hydroxypromazine could represent a bioactivation pathway, potentially contributing to the adverse effects of promazine. In vitro studies assessing the potential of 2-hydroxypromazine to form reactive metabolites and its cytotoxicity in relevant cell lines (e.g., hepatocytes) are warranted.[11]

Analytical Methodologies for Quantification

The accurate quantification of 2-hydroxypromazine in biological matrices is essential for pharmacokinetic studies and for understanding its contribution to the overall pharmacological and toxicological effects of promazine. While a specific validated method for 2-hydroxypromazine is not published, methodologies for other hydroxylated phenothiazines can be adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[12] A validated LC-MS/MS method for 2-hydroxypromazine would likely involve the following steps:

Table 1: General Parameters for a Hypothetical LC-MS/MS Method for 2-Hydroxypromazine

| Parameter | Recommended Approach |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from plasma or urine. |

| Chromatography | Reversed-phase HPLC or UHPLC with a C18 or phenyl-hexyl column. |

| Mobile Phase | A gradient of acetonitrile or methanol with an aqueous buffer containing a small amount of formic acid or ammonium formate to promote ionization. |

| Ionization | Positive ion electrospray ionization (ESI+). |

| Mass Spectrometry | Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. |

| Internal Standard | A stable isotope-labeled analog of 2-hydroxypromazine (e.g., 2-hydroxypromazine-d3) is ideal. Alternatively, a structurally similar compound not present in the sample can be used. |

Diagram: General Workflow for LC-MS/MS Analysis of 2-Hydroxypromazine

Caption: A typical workflow for the quantification of 2-hydroxypromazine.

Experimental Protocol: Solid-Phase Extraction (SPE) of Promazine and its Hydroxylated Metabolites from Plasma (Hypothetical)

The following is a hypothetical, yet representative, protocol for the extraction of promazine and its hydroxylated metabolites from a plasma sample, which would require validation before use.

Materials:

-

Human plasma

-

Promazine and 2-hydroxypromazine analytical standards

-

Internal standard (e.g., a deuterated analog or a structurally similar phenothiazine)

-

Mixed-mode cation exchange SPE cartridges

-

Methanol, acetonitrile, deionized water

-

Ammonium hydroxide, formic acid

-

Centrifuge, evaporator

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex briefly.

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol, 1 mL of deionized water, and 1 mL of a weak acidic buffer (e.g., 0.1 M formate buffer, pH 3.0).

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the weak acidic buffer to remove interfering substances. Follow with a wash of 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water).

-

Elution: Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Clinical Significance and Future Directions

The clinical significance of 2-hydroxypromazine formation is currently unknown. However, based on the potential for pharmacological activity and toxicity, several key questions arise:

-

Contribution to Efficacy: Does 2-hydroxypromazine contribute significantly to the antipsychotic effects of promazine? Could inter-individual variability in the formation of this metabolite explain differences in patient response?

-

Role in Adverse Effects: Is the formation of 2-hydroxypromazine linked to any of the known adverse effects of promazine, such as extrapyramidal symptoms, sedation, or hepatotoxicity?

-

Drug-Drug Interactions: Could co-administered drugs that inhibit or induce the CYP enzymes responsible for 2-hydroxypromazine formation alter the therapeutic or toxicological profile of promazine?

To address these questions, future research should focus on:

-

Definitive Identification of Metabolizing Enzymes: Pinpointing the specific CYP450 isoforms responsible for 2-hydroxylation.

-

Pharmacological and Toxicological Characterization: In vitro and in vivo studies to determine the receptor binding profile, functional activity, and toxic potential of 2-hydroxypromazine.

-

Development of Validated Analytical Methods: To enable accurate quantification in clinical samples.

-

Clinical Studies: Correlating plasma concentrations of 2-hydroxypromazine with clinical outcomes and adverse events in patients treated with promazine.

Conclusion

2-Hydroxypromazine is a potentially important metabolite of the antipsychotic drug promazine. While direct research on this specific molecule is limited, by drawing parallels with other hydroxylated phenothiazines, it is reasonable to hypothesize that it possesses significant pharmacological activity and may contribute to both the therapeutic and adverse effects of its parent compound. This technical guide has synthesized the available information and provided a framework for future research, emphasizing the need for detailed studies on its metabolism, pharmacology, toxicology, and clinical relevance. A deeper understanding of 2-hydroxypromazine will ultimately contribute to a more comprehensive knowledge of promazine's clinical pharmacology and may inform the development of safer and more effective antipsychotic drugs.

References

- Alfredsson, G., Wode-Helgodt, B., & Sedvall, G. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707–713.

- Bai, Y., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 233, 115457.

- Dalvie, D., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical Research in Toxicology, 22(11), 1846–1854.

- de la Torre, R., et al. (2024).

- Deng, P., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2180.

-

eGPAT. (2019). Chemistry of phenothiazine antipsychotics. Retrieved from [Link]

- Halliwell, G., & O'Brien, P. J. (1973). Aromatic Oxidation of Some Phenothiazines. Journal of Pharmacy and Pharmacology, 25(S1), 114P–115P.

- Hasegawa, M., et al. (1990). Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. Japanese Journal of Pharmacology, 52(1), 1–9.

-

National Center for Biotechnology Information. Promazine Hydrochloride. PubChem Compound Summary for CID 5887. Retrieved January 22, 2026, from [Link].

-

National Center for Biotechnology Information. Chlorpromazine. PubChem Compound Summary for CID 2726. Retrieved January 22, 2026, from [Link].

-

National Center for Biotechnology Information. 7-Hydroxychlorpromazine. PubChem Compound Summary for CID 16414. Retrieved January 22, 2026, from [Link].

- Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of Medicinal Chemistry, 21(4), 362–368.

-

Wikipedia. (2024). Phenothiazine. In Wikipedia. Retrieved January 22, 2026, from [Link].

- Kourounakis, A. P., & Gavalas, A. M. (2014). Spectrofluorimetric determination of certain biologically active phenothiazines in commercial dosage forms and human plasma. Journal of the Mexican Chemical Society, 57(4), 274-279.

-

Wikipedia. (2024). Chlorpromazine. In Wikipedia. Retrieved January 22, 2026, from [Link].

- Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites.

- Świątek, P., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)

- Tiam, F., & Chahine, R. (2021). Chlorpromazine. In StatPearls.

- de Visser, S. P., & Kumar, D. (2004). Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. Journal of the American Chemical Society, 126(41), 13353–13363.

-

National Center for Biotechnology Information. Promazine. PubChem Compound Summary for CID 4926. Retrieved January 22, 2026, from [Link].

- Al-Saffar, Y. S., et al. (2021). Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells. Journal of Taibah University Medical Sciences, 16(5), 738-748.

- Bostwick, J. R., & Murphy, N. G. (2014). Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner. The Journal of Pediatric Pharmacology and Therapeutics, 19(4), 234–242.

- Jones, G. L., & Roberts, D. J. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Journal of Pharmacy and Pharmacology, 34(3), 183–186.

- Daniel, W. A., & Wójcikowski, J. (1997). Inotropic action of hydroxylated chlorpromazine metabolites and related compounds. Pharmacological Research, 35(1), 27–31.

- Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932–948.

- Mutsafa, A. (2023). Neuroleptic Agent Toxicity. In StatPearls.

- Min, C. Y., & Nelson, S. D. (2013). Toxicology and overdose of atypical antipsychotics. Journal of Medical Toxicology, 9(4), 404–412.

- Daniel, W. A., & Wójcikowski, J. (1997). The role of cytochrome P450 in the N-dealkylation of perphenazine. British Journal of Clinical Pharmacology, 44(6), 573–579.

- Bell, S. G., et al. (2018). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering.

- Dusi, S., et al. (2004). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection.

- Cookson, J. (2018). Histamine in psychiatry: promethazine as a sedative anticholinergic. BJPsych Advances, 24(5), 324-326.

- Hammerer, L., et al. (2023). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ChemBioChem, 24(15), e202300223.

- Geraskin, S. A., et al. (2022). Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis. International Journal of Molecular Sciences, 23(21), 13346.

- Weinkauf, C., & Gallaher, T. K. (1982). Quantitative analysis of procarbazine, procarbazine metabolites and chemical degradation products with application to pharmacokinetic studies.

Sources

- 1. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [precision.fda.gov]

- 6. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 2-Hydroxypromazine

Disclaimer: The pharmacological profile of 2-Hydroxypromazine as a distinct chemical entity is not extensively characterized in publicly available scientific literature. This guide synthesizes available data on its parent compound, promazine, and structurally analogous phenothiazine metabolites to construct an inferred pharmacological profile. A significant portion of the quantitative data and specific experimental protocols are based on established methodologies for this class of compounds, as direct research on 2-Hydroxypromazine is scarce.

Executive Summary

2-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic drug, promazine. While the pharmacology of promazine is well-documented, its metabolites, including 2-Hydroxypromazine, have received limited independent investigation. This guide provides a comprehensive overview of the inferred pharmacological profile of 2-Hydroxypromazine, constructed through analogy with related compounds and an understanding of the structure-activity relationships of phenothiazines.

Based on studies of similar hydroxylated metabolites of other phenothiazines, it is hypothesized that 2-Hydroxypromazine may exhibit a higher affinity for dopamine D2 receptors compared to its parent compound, promazine. This suggests that 2-Hydroxypromazine could contribute significantly to both the therapeutic antipsychotic effects and the adverse effect profile, particularly extrapyramidal symptoms, of promazine. This guide outlines the metabolic origins of 2-Hydroxypromazine, its inferred pharmacodynamic and pharmacokinetic properties, and provides standardized experimental protocols for its future characterization. The significant knowledge gaps highlighted herein underscore the necessity for direct empirical investigation of this potentially active metabolite.

Introduction: The Significance of Metabolite Pharmacology

Promazine is a first-generation antipsychotic of the phenothiazine class, known to exert its effects primarily through the antagonism of dopamine D2 receptors.[1][2][3] Like many psychotropic drugs, promazine undergoes extensive metabolism in the body, leading to the formation of numerous metabolites.[4][5][6][7] These metabolites can possess their own pharmacological activity, sometimes exceeding that of the parent drug, thereby influencing the overall clinical outcome. 2-Hydroxypromazine is one such metabolite, formed through the hydroxylation of the phenothiazine ring system. Understanding the pharmacological profile of 2-Hydroxypromazine is therefore critical for a complete comprehension of the therapeutic actions and side effects associated with promazine administration.

Metabolic Profile of Promazine

Promazine is metabolized in the liver primarily through oxidation and conjugation.[4][5][6][7][8] The main metabolic pathways include N-demethylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. Hydroxylation of the phenothiazine ring can occur at various positions, leading to metabolites such as 2-Hydroxypromazine and 3-Hydroxypromazine.[5][6] Following their formation, these hydroxylated metabolites are often conjugated with glucuronic acid or sulfate to facilitate their excretion.[4][5][6]

The metabolic profile of promazine can vary between species. For instance, in horses, 3-hydroxypromazine and its N-desmethyl derivative are major metabolites found in urine as conjugates.[5][6] While specific quantitative data on the formation of 2-Hydroxypromazine in humans is limited, its formation is a plausible metabolic step given the known enzymatic pathways for phenothiazine metabolism.

Caption: Metabolic pathway of Promazine.

Inferred Pharmacological Profile of 2-Hydroxypromazine

Mechanism of Action

The primary mechanism of action for most antipsychotic drugs of the phenothiazine class is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][9] It is highly probable that 2-Hydroxypromazine shares this mechanism. Furthermore, studies on the metabolites of the structurally similar phenothiazine, chlorpromazine, have shown that hydroxylation of the phenothiazine ring can significantly increase the affinity for dopamine receptors.[10] This suggests that 2-Hydroxypromazine may be a more potent D2 receptor antagonist than promazine itself.

Like other phenothiazines, 2-Hydroxypromazine is also likely to interact with a range of other receptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[11][12][13] The affinity for these receptors will determine its side effect profile.

Caption: Workflow for pharmacological characterization.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Hydroxypromazine for a panel of relevant CNS receptors.

Methodology:

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, H1, M1, alpha-1).

-

Harvest the cells and homogenize in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) to the cell membrane preparation.

-

Add increasing concentrations of unlabeled 2-Hydroxypromazine (the competitor).

-

For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., Haloperidol for D2).

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the log concentration of 2-Hydroxypromazine.

-

Calculate the IC50 (concentration of 2-Hydroxypromazine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Antipsychotic Activity and EPS Liability

Objective: To evaluate the potential antipsychotic effects and extrapyramidal side effect liability of 2-Hydroxypromazine in a rodent model.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Drug Administration: Administer 2-Hydroxypromazine via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. Include a vehicle control group and a positive control group (e.g., haloperidol).

-

Assessment of Antipsychotic-like Activity (e.g., Conditioned Avoidance Response):

-

Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).

-

After stable avoidance behavior is established, administer the test compound and assess its ability to block the conditioned avoidance response without impairing the escape response to the shock. This dissociation is indicative of antipsychotic activity.

-

-

Assessment of EPS Liability (e.g., Catalepsy Test):

-

At various time points after drug administration, test for catalepsy.

-

Place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time it takes for the rat to remove its paws from the bar. An increased latency to move is indicative of catalepsy, a predictor of EPS in humans.

-

Discussion and Future Directions

The pharmacological profile of 2-Hydroxypromazine remains largely uncharacterized through direct experimental evidence. The inferences presented in this guide, based on the well-established pharmacology of phenothiazines, strongly suggest that 2-Hydroxypromazine is not an inert metabolite. Its potential for potent dopamine D2 receptor antagonism highlights the possibility that it contributes significantly to the overall clinical effects of promazine.

Future research should prioritize the following:

-

Chemical Synthesis and Purification: A prerequisite for any experimental work is the availability of pure 2-Hydroxypromazine.

-

Comprehensive In Vitro Profiling: The binding affinities and functional activities at a wide range of CNS receptors need to be determined empirically.

-

Pharmacokinetic Studies: The formation, distribution, and elimination kinetics of 2-Hydroxypromazine following promazine administration should be quantified in preclinical models and, if possible, in humans.

-

In Vivo Behavioral Pharmacology: The antipsychotic-like and side-effect profiles need to be characterized in animal models.

A thorough investigation of 2-Hydroxypromazine will not only provide a more complete understanding of promazine's clinical pharmacology but may also offer insights into the structure-activity relationships that could guide the development of novel antipsychotic agents with improved efficacy and safety profiles.

References

- Hawkins, D. R., & Midgley, I. (1978). The metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. Journal of Pharmacy and Pharmacology, 30(1), 1-6.

- Health Canada. (2018). Drug and Health Product Register - Side Effect Summary for TEVA-CHLORPROMAZINE.

- Goldenberg, H., & Fishman, V. (1964). A detailed evaluation of promazine metabolism. Proceedings of the Society for Experimental Biology and Medicine, 115(4), 1044-1051.

- Dewey, E. A., Maylin, G. A., Ebel, J. G., & Henion, J. D. (1981). The Metabolism of Promazine and Acetylpromazine in the Horse. Drug Metabolism and Disposition, 9(1), 30-36.

- Mad Barn. (1981). The metabolism of promazine and acetylpromazine in the horse. Research Bank.

- Daniel, W., Syrek, M., Janczar, L., & Boksa, J. (1995). The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. Polish Journal of Pharmacology, 47(2), 127-136.

- BenchChem. (2025). An In-depth Technical Guide to the Pharmacological Profile of 3-Hydroxypromazine.

- Knych, H. K., Weiner, D., & Arthur, R. M. (2018). Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses. Journal of Veterinary Pharmacology and Therapeutics, 41(3), 451-460.

- Shu, Y. Z., & Hubbard, J. W. (1989). Metabolism and pharmacokinetic studies of propionylpromazine in horses.

- Yeung, P. K., Hubbard, J. W., & Korchinski, E. D. (1993). Pharmacokinetics of chlorpromazine and key metabolites. European Journal of Clinical Pharmacology, 45(6), 563-569.

- Perälä, M., & Syvälahti, E. (1991). Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. European Journal of Pharmacology, 209(1-2), 117-121.

- U.S. Food and Drug Administration. (2018). Makena (hydroxyprogesterone caproate injection)

- Marroum, P. J., & Toutain, P. L. (1991). Pharmacokinetics and pharmacodynamics of acepromazine in horses. American Journal of Veterinary Research, 52(12), 2046-2051.

- Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189.

- Strange, P. G. (2008). Dopamine Receptors. British Journal of Pharmacology, 154(1), 1-2.

- Drugs.com. (2025). Chlorpromazine Side Effects: Common, Severe, Long Term.

- Ishiguro, H., & Okubo, Y. (2016). Receptor binding profiles of antipsychotic agents. Current Drug Targets, 17(12), 1376-1385.

- Lahti, R. A., Mutin, A., & Cochrane, E. V. (1996). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. European Journal of Pharmacology, 301(1-3), R11-R13.

- Minikel, E. V. (2014). Chlorpromazine: a new mechanism of action. CureFFI.org.

- Ballesteros, J. A., & Weinstein, H. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Medicinal Chemistry, 19(22), 3786-3796.

- MedchemExpress. (n.d.). Dopamine Receptor Antagonists.

- Stahl, S. M. (2020). Drug Receptor Profiles Matter.

- Drugs.com. (2024). Promazine Side Effects: Common, Severe, Long Term.

- Holmes, R. P., & Assimos, D. G. (2004). Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology, 287(2), F313-F320.

- Sykes, D. A., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4449-4463.

- Drugs.com. (n.d.).

- Bjornsson, T. D., & Callaghan, J. T. (2004). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition, 32(1), 1-10.

- Karreman, G., Isenberg, I., & Szent-Gyorgyi, A. (1959). On the mechanism of action of chlorpromazine. Science, 130(3383), 1191-1192.

- BenchChem. (n.d.). 2-(1-Hydroxypropyl) Promazine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4926, Promazine.

- Weissmann, G., & Thomas, L. (1965). Studies in vitro and in vivo of the effects of chlorpromazine on rat liver lysosomes. Biochemical Pharmacology, 14(5), 769-775.

- Wujec, M., & Paneth, P. (2021). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 26(11), 3326.

- Markowicz-Piasecka, M., & Sikora, J. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. International Journal of Molecular Sciences, 25(19), 10505.

- Phang, J. M. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 9, 452.

Sources

- 1. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 2-Hydroxypromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic promazine. While direct pharmacological data on 2-Hydroxypromazine is limited, its mechanism of action within the central nervous system (CNS) can be inferred from the well-established pharmacology of its parent compound and the known effects of hydroxylation on phenothiazine derivatives. This guide delineates the hypothesized mechanism of action of 2-Hydroxypromazine, focusing on its anticipated interactions with dopaminergic and serotonergic receptors. We will explore the foundational pharmacology of promazine, the biochemical basis for the formation of 2-Hydroxypromazine, and its likely receptor affinity profile. Furthermore, this guide will detail the downstream signaling cascades potentially modulated by this metabolite and propose experimental workflows for the empirical validation of these hypotheses. This document serves as a comprehensive resource for researchers investigating the pharmacology of antipsychotic metabolites and for professionals engaged in the development of novel neuroleptic agents.

Introduction: The Context of 2-Hydroxypromazine

Promazine, a first-generation antipsychotic of the phenothiazine class, has been utilized in the management of psychotic disorders.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors.[2] Like other phenothiazines, promazine undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including hydroxylated, demethylated, and sulfoxidated derivatives.[3][4] Among these is 2-Hydroxypromazine, a product of aromatic hydroxylation.[5]

While the parent drug, promazine, has been the primary focus of pharmacological studies, its metabolites may also possess biological activity, contributing to the overall therapeutic and adverse effect profile of the medication. Understanding the mechanism of action of these metabolites is therefore crucial for a complete comprehension of promazine's clinical effects. This guide will construct a scientifically-grounded hypothesis for the CNS mechanism of 2-Hydroxypromazine.

The Parent Compound: Promazine's Mechanism of Action

Promazine's antipsychotic efficacy is intrinsically linked to its ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This blockade is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. In addition to its potent D2 receptor antagonism, promazine also exhibits affinity for a range of other neurotransmitter receptors, including:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT2A subtype.[3] The ratio of 5-HT2A to D2 receptor affinity is a key determinant in classifying antipsychotics as "typical" or "atypical," with a higher ratio often associated with a lower incidence of extrapyramidal side effects.[6]

-

Muscarinic Receptors: Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3]

-

Histamine H1 Receptors: Blockade of these receptors contributes to the sedative effects of promazine.[3]

-

Alpha-Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension.[7]

The metabolism of promazine can significantly alter its pharmacological profile. Hydroxylation, in particular, can modify a compound's receptor binding affinity and pharmacokinetic properties.[5]

Hypothesized Mechanism of Action of 2-Hydroxypromazine

Based on the structure-activity relationships of phenothiazine antipsychotics and their metabolites, we can postulate the following mechanism of action for 2-Hydroxypromazine in the CNS:

Receptor Binding Profile

The introduction of a hydroxyl group at the 2-position of the phenothiazine ring is expected to modulate the receptor binding affinity of the molecule.

-

Dopamine D2 Receptor Affinity: It is hypothesized that 2-Hydroxypromazine retains significant antagonist activity at D2 receptors. The hydroxyl group may alter the binding kinetics, potentially affecting the duration of receptor occupancy.

-

Serotonin 5-HT2A Receptor Affinity: Hydroxylation could potentially increase the affinity for 5-HT2A receptors. An enhanced 5-HT2A to D2 receptor affinity ratio, compared to promazine, might classify 2-Hydroxypromazine as having a more "atypical" profile, theoretically leading to a lower risk of extrapyramidal symptoms.

A comparative summary of the anticipated receptor affinities is presented in Table 1.

| Receptor Subtype | Promazine (Parent Compound) | 2-Hydroxypromazine (Hypothesized) |

| Dopamine D2 | High Affinity (Antagonist) | High to Moderate Affinity (Antagonist) |

| Serotonin 5-HT2A | Moderate Affinity (Antagonist) | Moderate to High Affinity (Antagonist) |

| Muscarinic M1 | Moderate Affinity (Antagonist) | Moderate Affinity (Antagonist) |

| Histamine H1 | High Affinity (Antagonist) | High Affinity (Antagonist) |

| Alpha-1 Adrenergic | Moderate Affinity (Antagonist) | Moderate Affinity (Antagonist) |

Table 1: Hypothesized Comparative Receptor Binding Profile of Promazine and 2-Hydroxypromazine.

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by 2-Hydroxypromazine is predicted to initiate a cascade of intracellular signaling events.

-

Dopamine D2 Receptor Blockade: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[8] Their activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonism by 2-Hydroxypromazine would therefore disinhibit adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

-

Serotonin 5-HT2A Receptor Blockade: 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.[9] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Antagonism by 2-Hydroxypromazine would block these signaling events.

The interplay between these pathways ultimately modulates neuronal excitability and gene expression, contributing to the antipsychotic effect.

Caption: Hypothesized signaling pathways of 2-Hydroxypromazine.

Experimental Protocols for Validation

The proposed mechanism of action of 2-Hydroxypromazine requires empirical validation. The following experimental workflows are essential for characterizing its pharmacological profile.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Hydroxypromazine for a panel of CNS receptors, particularly D2 and 5-HT2A.

Methodology:

-

Membrane Preparation:

-

Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A).

-

Culture cells to a high density and harvest.

-

Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors).

-

Add increasing concentrations of unlabeled 2-Hydroxypromazine (the competitor).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, trapping the receptor-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of 2-Hydroxypromazine.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of 2-Hydroxypromazine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for in vitro receptor binding assay.

Functional Cell-Based Assays

Objective: To determine the functional activity (antagonism) of 2-Hydroxypromazine at D2 and 5-HT2A receptors.

Methodology (for D2 receptor antagonism):

-

Cell Culture:

-

Use a cell line expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

-

Assay Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with increasing concentrations of 2-Hydroxypromazine.

-

Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC50 concentration.

-

Include control wells with no drug, agonist only, and antagonist only.

-

Incubate for a sufficient time to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the 2-Hydroxypromazine concentration.

-

Determine the IC50 value for the inhibition of the agonist-induced response.

-

Conclusion

While direct experimental data on the CNS mechanism of action of 2-Hydroxypromazine is not extensively available, a robust hypothesis can be formulated based on the known pharmacology of its parent compound, promazine, and the principles of medicinal chemistry. It is postulated that 2-Hydroxypromazine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, thereby modulating downstream signaling pathways that are critical to the regulation of mood, cognition, and behavior. The precise receptor affinity profile and functional activity of this metabolite remain to be empirically determined. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. A thorough characterization of 2-Hydroxypromazine and other metabolites of promazine will undoubtedly contribute to a more complete understanding of the clinical pharmacology of this class of antipsychotic drugs and may inform the development of novel therapeutic agents with improved efficacy and safety profiles.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4926, Promazine. Retrieved January 22, 2026 from [Link]1][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5887, Promazine Hydrochloride. Retrieved January 22, 2026 from [Link].

- Meilgaard, M., Civille, G. V., & Carr, B. T. (1991).

- O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The pharmacological basis of therapeutics (13th ed.).

-

Marona-Lewicka, D., & Nichols, D. E. (1994). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 48(4), 955-959.[2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4926, Promazine. Retrieved January 22, 2026 from [Link]3]

-

Arora, V., & Gurcha, S. S. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 141-160). CRC Press/Taylor & Francis.[9]

-

Beckett, A. H., & Navas, G. E. (1978). Aromatic oxidation of some phenothiazines. Xenobiotica, 8(12), 721-736.[5]

- Chrispeels, M. J. (1970). Synthesis and secretion of hydroxyproline-containing macromolecules in carrots. II. in vivo conversion of peptidyl proline to peptidyl hydroxyproline. Plant physiology, 45(2), 223-227.

- Lahti, R. A., Mutin, A., Cochrane, E. V., Tepper, P. G., Dijkstra, D., Wikström, H., & Tamminga, C. A. (1996). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4. 4 receptors. European journal of pharmacology, 301(1-3), R11-R13.

- Liu, M., Chen, M., Chen, T., & Wang, G. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied Microbiology and Biotechnology, 105(9), 3489-3502.

- Maurer, H. H., & Meyer, M. R. (2016). High-resolution mass spectrometry in toxicology: current status and future perspectives. Archives of toxicology, 90(9), 2161-2172.

- Perrier, J., Ciesielski, F., & Djeridane, Y. (2020).

- Al-Jubailah, A., Alharbi, W. N. O., & Ouerfelli, N. (2021).

-

ChemAIRS. (2025). Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. Retrieved from [Link]

-

Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptors and signal transduction, 24(3), 165-205.[8]

-

Essali, M. A., & Al-Kaysi, H. N. (2017). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. European Neuropsychopharmacology, 27(10), 1046-1056.[7]

- Beckett, A. H., & Navas, G. E. (1978). Aromatic Oxidation of Some Phenothiazines. Xenobiotica, 8(12), 721-736.

- Shinde, G., et al. (2024). Fabrication and in vitro characterization of curcumin film-forming topical spray: An integrated approach for enhanced patient comfort and efficacy. F1000Research, 13, 191.

-

Daniel, W. A., & Wójcikowski, J. (1997). The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine. Polish journal of pharmacology, 49(1), 21-29.[4]

-

ResearchGate. (n.d.). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. Retrieved January 22, 2026 from [Link]

- Wu, G. (2013). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 45(3), 459-467.

-

Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4476-4491.[6]

- Kciuk, M., et al. (2019). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 27(15), 3331-3343.

-

Human Metabolome Database. (2021). Showing metabocard for Propiomazine (HMDB0014915). Retrieved January 22, 2026 from [Link]

- Calatayud, M. P., et al. (2019). Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. Pharmaceutics, 11(10), 506.

- Dewey, E. A., Maylin, G. A., Ebel, J. G., & Henion, J. D. (1981). The metabolism of promazine and acetylpromazine in the horse.

- Chrispeels, M. J. (1970). Synthesis and Secretion of Hydroxyproline-containing Macromolecules in Carrots. II. In Vivo Conversion of Peptidyl Proline to Peptidyl Hydroxyproline. Plant physiology, 45(2), 223-227.

Sources

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.tocris.com [resources.tocris.com]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 2-Hydroxypromazine in Neuroleptic Activity: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-hydroxypromazine, a key active metabolite of the phenothiazine neuroleptic, promazine. While often overshadowed by its parent compound, 2-hydroxypromazine plays a significant, intrinsic role in the overall therapeutic and pharmacological profile of promazine. This document synthesizes the current understanding of its metabolic generation, its primary mechanism of action via dopamine D2 receptor antagonism, and its broader pharmacological implications. By examining the available in vitro and in vivo data, much of which is inferred from structurally analogous phenothiazine metabolites, this guide offers a comprehensive perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind its neuroleptic activity, supported by detailed signaling pathways, comparative receptor affinity data, and robust experimental protocols.

Introduction: The Concept of Active Metabolites in Neuroleptic Therapy

The therapeutic efficacy and side-effect profile of many neuroleptic drugs are not solely attributable to the parent compound. Hepatic metabolism often generates a constellation of metabolites, some of which possess significant pharmacological activity.[1] These "active metabolites" can achieve substantial plasma concentrations and may exhibit pharmacological profiles that are distinct from the original drug, thereby contributing to both therapeutic outcomes and adverse effects.[1]

Promazine, a first-generation low-potency antipsychotic of the phenothiazine class, is extensively metabolized in the liver.[2][3] Its mechanism of action, like other typical antipsychotics, is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] Among its various metabolites, the hydroxylated derivatives are of particular interest due to their potential to retain or even enhance neuroleptic activity. This guide focuses specifically on 2-hydroxypromazine, elucidating its formation, mechanism of action, and overall contribution to the neuroleptic effects observed following promazine administration.

Metabolic Genesis of 2-Hydroxypromazine

Promazine undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] The major metabolic pathways include N-demethylation, sulfoxidation, and aromatic hydroxylation.[5] 2-Hydroxypromazine is a product of the latter, where a hydroxyl group is introduced at the 2-position of the phenothiazine ring.

While specific CYP isoform contributions to 2-hydroxylation of promazine are not extensively detailed in the literature, studies on the structurally similar chlorpromazine indicate that CYP2D6 and CYP1A2 are major players in its metabolism.[6] It is highly probable that these isoforms are also involved in the hydroxylation of promazine. Following its formation, 2-hydroxypromazine can be further metabolized through phase II conjugation reactions, such as glucuronidation, to facilitate its excretion.[5]

Caption: Metabolic Pathway of 2-Hydroxypromazine Formation.

Mechanism of Neuroleptic Action: Dopamine D2 Receptor Antagonism

The cornerstone of the neuroleptic activity of typical antipsychotics is their ability to antagonize dopamine D2 receptors.[4] The "dopamine hypothesis of schizophrenia" posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of psychosis, such as hallucinations and delusions.[7] By blocking D2 receptors in this region, phenothiazines like promazine and its active metabolites reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

2-Hydroxypromazine contributes to this effect by acting as a competitive antagonist at postsynaptic D2 receptors. When a D2 receptor is activated by dopamine, it couples to an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] This signaling cascade ultimately modulates neuronal excitability. 2-Hydroxypromazine, by binding to the D2 receptor without activating it, prevents dopamine from binding and initiating this signaling cascade.

Caption: Dopamine D2 Receptor Antagonism by 2-Hydroxypromazine.

Pharmacological Profile: Receptor Binding Affinity

While specific quantitative binding data for 2-hydroxypromazine is limited in publicly available literature, the pharmacological activity of hydroxylated metabolites of other phenothiazines provides a strong basis for inference. Studies on the metabolites of chlorpromazine, fluphenazine, and perphenazine have demonstrated that ring-hydroxylated metabolites retain significant affinity for the dopamine D2 receptor.[9] The relative potency of these metabolites for D2 receptor binding has been reported to range from 20% to 70% of the parent drug.[9]

Furthermore, research on chlorpromazine, which is structurally very similar to promazine (differing only by a chlorine atom at the 2-position), has shown that 3-hydroxylation can double the affinity for dopamine receptors compared to the parent compound. Although this refers to the 3-hydroxy isomer, it underscores the principle that hydroxylation of the phenothiazine ring can significantly modulate receptor affinity. It is therefore highly probable that 2-hydroxypromazine possesses substantial D2 receptor antagonist activity, contributing meaningfully to the overall neuroleptic effect of promazine.

For a comparative perspective, the following table summarizes the reported receptor binding affinities (Ki, nM) for promazine and the estimated range for its hydroxylated metabolites based on data from analogous compounds.

| Receptor | Promazine (Ki, nM) | Estimated 2-Hydroxypromazine (Ki, nM) |

| Dopamine D2 | ~30-50 | Likely in the range of 40-250 (Lower affinity is possible but still significant) |

| Serotonin 5-HT2A | ~10-20 | Unknown, but likely retained |

| Histamine H1 | ~1-5 | Unknown, but likely retained |

| Alpha-1 Adrenergic | ~5-15 | Unknown, but likely retained |

| Muscarinic M1 | ~20-40 | Unknown, but likely retained |

Disclaimer: The Ki value for 2-Hydroxypromazine is an estimate based on the reported range of potencies for hydroxylated phenothiazine metabolites relative to their parent compounds.[9] Specific experimental determination is required for precise values.

Experimental Protocols for Studying 2-Hydroxypromazine

The characterization of the neuroleptic activity of 2-hydroxypromazine requires a combination of in vitro and in vivo experimental approaches.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-hydroxypromazine for the dopamine D2 receptor and other relevant receptors.

Methodology:

-

Receptor Preparation:

-

Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Prepare cell membrane homogenates by sonication or dounce homogenization in a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

Incubate a fixed concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride) with the membrane preparation.

-

Add increasing concentrations of unlabeled 2-hydroxypromazine to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow it to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the 2-hydroxypromazine concentration.

-

Determine the IC50 value (the concentration of 2-hydroxypromazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for In Vitro Receptor Binding Assay.

In Vivo Behavioral Models of Antipsychotic Activity

Objective: To assess the functional neuroleptic activity of 2-hydroxypromazine in animal models.

Methodology (Conditioned Avoidance Response):

-

Apparatus: Use a shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a set period (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-